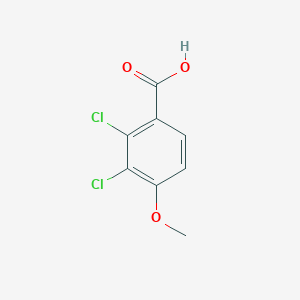

2,3-Dichloro-4-methoxybenzoic Acid

描述

Structural Diversity and Significance in Research

Benzoic acid and its derivatives represent a vast and crucial class of organic compounds. ymerdigital.com Their fundamental structure, a benzene (B151609) ring attached to a carboxyl group, serves as a versatile scaffold for chemical modification. ymerdigital.compreprints.org This structural adaptability has led to a wide array of derivatives with diverse physical, chemical, and biological properties. ymerdigital.comontosight.ai In the realm of research, particularly in medicinal chemistry and materials science, these derivatives are invaluable. They have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai The ability to systematically alter the substituents on the benzoic acid ring allows researchers to fine-tune the molecule's properties for specific applications, making them a cornerstone of drug discovery and development. nih.govnih.gov

Halogenated Benzoic Acids: Synthetic Utility and Biological Relevance

The introduction of halogen atoms, such as chlorine, to the benzoic acid structure dramatically influences its electronic properties and reactivity. Halogenated benzoic acids are key intermediates in organic synthesis, serving as building blocks for more complex molecules. evitachem.com The presence of halogens can direct further chemical reactions and enhance the stability of the compound.

From a biological perspective, halogenation can significantly impact a molecule's activity. The inclusion of chlorine atoms can increase a compound's lipophilicity, potentially enhancing its ability to cross cell membranes. Furthermore, halogenated compounds often exhibit unique interactions with biological targets like enzymes and receptors. Research has shown that halogenated benzoic acid derivatives can possess a range of biological effects, including antimicrobial and plant growth regulatory activities. researchgate.nettandfonline.com For instance, studies on the fungus Bjerkandera adusta have highlighted its production of chlorinated anisyl metabolites, which play a role in lignin (B12514952) degradation and exhibit antibiotic effects. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUBSPQVQNPGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro 4 Methoxybenzoic Acid

Established Synthetic Pathways for the Core Structure

The formation of the dichloromethoxybenzoic acid framework can be approached through several foundational synthetic strategies. These methods often involve the construction of a substituted benzoic acid precursor, which is then further modified.

Nucleophilic Substitution Routes to Methoxybenzoic Acid Derivatives

Nucleophilic substitution reactions are a cornerstone in the synthesis of methoxybenzoic acid derivatives. A common approach involves the reaction of a suitably substituted precursor with a methoxide (B1231860) source. For instance, a patented method describes the synthesis of alkali metal methoxybenzoates through the nucleophilic substitution of a compound with sodium methylate in methanol (B129727) under elevated temperature and pressure (80-150 °C and 0.18-1.4 MPa). google.com This intermediate is then hydrolyzed to produce the methoxybenzoic acid. google.com Another example is the synthesis of 4-methoxymethylbenzoic acid, where 4-bromomethylbenzoic acid is treated with a methanolic solution of potassium hydroxide (B78521) to generate the methoxide nucleophile, which then displaces the bromide in an SN2 reaction. ysu.edu The reaction is typically carried out under reflux to increase the reaction rate. ysu.edu

The Williamson ether synthesis is another key nucleophilic substitution method. This reaction is employed to introduce the (2,3-dichlorophenoxy)methyl group onto a 4-methoxybenzoic acid backbone by reacting 4-methoxybenzyl chloride with 2,3-dichlorophenol (B42519) in the presence of a base like potassium carbonate. The reaction proceeds via an SN2 mechanism where the phenolate (B1203915) ion attacks the electrophilic carbon of the benzyl (B1604629) chloride.

The following table summarizes typical conditions for nucleophilic substitution reactions leading to methoxybenzoic acid derivatives.

| Starting Material | Reagent | Conditions | Product | Reference |

| Compound A | Sodium Methylate, Methanol | 80-150 °C, 0.18-1.4 MPa | Methoxybenzoic acid alkali metal salt | google.com |

| 4-Bromomethylbenzoic acid | KOH, Methanol | Reflux | 4-Methoxymethylbenzoic acid | ysu.edu |

| 4-Methoxybenzyl chloride | 2,3-Dichlorophenol, K2CO3 | - | 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid |

Reimer-Tiemann Carboxylation Approaches to Precursors

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, which can subsequently be oxidized to carboxylic acids. quora.comallen.in This reaction typically involves treating a phenol (B47542) with chloroform (B151607) in a basic solution, which generates a dichlorocarbene (B158193) intermediate. jk-sci.com The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to a formyl group. jk-sci.com While the primary product is usually the ortho-hydroxybenzaldehyde, the reaction can be adapted to produce phenolic acids by using carbon tetrachloride instead of chloroform. allen.in For instance, the reaction of phenol with carbon tetrachloride in the presence of a base like sodium hydroxide can yield salicylic (B10762653) acid. quora.com This approach could theoretically be applied to substituted phenols to generate precursors for 2,3-dichloro-4-methoxybenzoic acid, although direct application may be limited by regioselectivity and the reactivity of the starting materials.

Grignard Reagent-Based Synthesis Strategies

Grignard reagents are powerful nucleophiles widely used in the synthesis of carboxylic acids. scribd.com The general method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (often in the form of dry ice), followed by an acidic workup. gmu.eduucalgary.ca This reaction sequence effectively adds a carboxylic acid group to the organic framework of the Grignard reagent. gmu.eduucalgary.ca

For the synthesis of benzoic acid derivatives, an aryl halide is first converted into its corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. ucalgary.ca This Grignard reagent is then reacted with an excess of dry ice. ucalgary.caodinity.com The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. ucalgary.ca Subsequent acidification of this salt with a mineral acid liberates the free carboxylic acid. gmu.edugmu.edu This method is highly versatile and can be adapted to produce a wide range of substituted benzoic acids, provided the corresponding aryl halides are available.

A crucial consideration in Grignard synthesis is the complete exclusion of water, as even trace amounts will protonate and destroy the highly basic Grignard reagent. gmu.edugmu.edu

Advanced Synthetic Approaches to 2,3-Dichloro-4-methoxybenzoic Acid

More sophisticated methods have been developed to achieve greater control over the synthesis of specifically substituted compounds like 2,3-dichloro-4-methoxybenzoic acid, focusing on regioselectivity and yield optimization.

Regioselective Synthesis Techniques

Achieving the desired substitution pattern, particularly with multiple substituents on an aromatic ring, requires precise control over the reaction's regioselectivity. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org In this approach, a directing group on the aromatic ring coordinates to a strong base, directing deprotonation to the adjacent ortho position. The resulting aryllithium or other organometallic species can then react with an electrophile to introduce a new substituent at that specific position. organic-chemistry.org For example, the carboxylate group itself can act as a directing group, allowing for the deprotonation of unprotected benzoic acids at the ortho position. organic-chemistry.org The choice of base can be critical in controlling the site of metalation. For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions also offer a high degree of regioselectivity. For instance, the arylation of complex molecules can be controlled by the choice of base, allowing for the selective functionalization of different C-H bonds within the same molecule. nih.gov While challenging, achieving high regioselectivity in the direct arylation of indole (B1671886) C2 positions has been accomplished through strategies such as using directing groups, specific ligands, or basic/acidic additives. nih.gov These principles of regiocontrol are applicable to the synthesis of complex substituted benzoic acids.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations.

In the context of preparing substituted benzamides, reaction conditions have been optimized for coupling reactions. For example, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature has been shown to be effective for coupling substituted benzoic acids with amines, with yields ranging from 17-82%. acs.org Alternatively, using the corresponding benzoyl chloride with DIPEA in dichloromethane (B109758) can also provide good yields (49-76%). acs.org For the synthesis of acid chlorides from carboxylic acids, treatment with oxalyl chloride and a catalytic amount of DMF followed by refluxing is a common and efficient method. acs.org

The following table provides examples of optimized reaction conditions for different synthetic transformations.

| Reaction Type | Reagents and Conditions | Yield | Reference |

| Amide Coupling | Substituted benzoic acid, EDC (1.2 equiv), DIPEA (1.2 equiv), DMF, 14 h, room temp | 17-82% | acs.org |

| Amide Coupling | Substituted benzoyl chloride, DIPEA (1.2 equiv), CH2Cl2, 14 h, room temp | 49-76% | acs.org |

| Acid Chloride Formation | Oxalyl chloride (1.2 equiv), DMF (cat.), CH2Cl2, 1-4 h, reflux at 50 °C | 61-85% | acs.org |

An in-depth analysis of 2,3-Dichloro-4-methoxybenzoic acid reveals a versatile scaffold for chemical synthesis and derivatization. This article explores the synthetic methodologies and chemical transformations centered on this compound, focusing on derivatization strategies and its inherent chemical reactivity.

Spectroscopic and Structural Elucidation of 2,3 Dichloro 4 Methoxybenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For derivatives of 2,3-dichloro-4-methoxybenzoic acid, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons and the methoxy (B1213986) group protons.

For instance, in the ¹H NMR spectrum of 3,5-dichloro-4-methoxybenzoic acid, the aromatic protons at positions C-2 and C-6 show a downfield shift to approximately 7.98 ppm, indicating their deshielded nature due to the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups. mdpi.com The methoxy group protons typically appear as a singlet further upfield. In a related compound, 2,6-dichloro-3-methylphenylamino-benzoic acid, the protons on the benzoic acid ring (protons 2 and 3) appear as doublets, while proton 7 is a singlet. tubitak.gov.tr The complex coupling patterns of other protons (9-12) result in multiplets. tubitak.gov.tr

In organotin derivatives of a similar benzoic acid, the chemical shifts of the protons on the organic substituents attached to the tin atom are also observed. For example, in dimethyltin(IV) derivatives, the methyl protons attached to tin appear as a singlet, often with satellite peaks due to coupling with tin isotopes. nih.gov The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), for a dimethyltin(IV) complex was found to be 84.22 Hz, which is characteristic of a six-coordinate tin center. nih.gov In dibutyltin(IV) complexes, the butyl protons present as multiplets for the methylene (B1212753) groups and a triplet for the terminal methyl group. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of Substituted Benzoic Acids.

| Compound | Aromatic Protons | Methoxy Protons | Other Protons |

|---|---|---|---|

| 3,5-dichloro-4-methoxybenzoic acid | 7.98 (s, 2H, H-2, H-6) mdpi.com | 3.9 (s, 3H, OCH₃) | - |

| 2-[N-(2,6-dichloro-3-methylphenyl)amino]benzoic acid | H-2, H-3 (doublets); H-7 (singlet); H-9-12 (multiplets) tubitak.gov.tr | - | - |

| Dimethyltin(IV) derivative | 8.17-8.32 (m, aromatic) nih.gov | - | 0.713 (s, Sn-CH₃) nih.gov |

| Dibutyltin(IV) derivative | 8.17-8.32 (m, aromatic) nih.gov | - | 1.36-1.84 (m, -(CH₂)₃); 0.88 (t, -CH₃) nih.gov |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. In the case of 3,5-dichloro-4-methoxybenzoic acid, the downfield shift of the C-2 and C-6 carbons to 129.8 ppm and the upfield shift of the C-3 and C-5 carbons to 129.4 ppm are characteristic. mdpi.com

For organotin derivatives, ¹³C NMR provides valuable information about the coordination environment of the tin atom. nih.gov In a dimethyltin(IV) complex, the methyl carbon attached to tin appears at 6.57 ppm, and the one-bond coupling constant, ¹J(¹³C-¹¹⁹Sn), of 785.27 Hz is indicative of a hexa-coordinate tin atom. nih.gov The butyl carbons in a dibutyltin(IV) complex show distinct signals at 13.85, 26.63, 26.85, and 27.44 ppm. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of Substituted Benzoic Acids.

| Compound | Aromatic Carbons | Methoxy Carbon | Carboxyl Carbon | Other Carbons |

|---|---|---|---|---|

| 3,5-dichloro-4-methoxybenzoic acid | 129.8 (C-2, C-6), 129.4 (C-3, C-5) mdpi.com | ~56 | ~167 | - |

| Dimethyltin(IV) derivative | - | - | - | 6.57 (Sn-CH₃) nih.gov |

| Dibutyltin(IV) derivative | - | - | - | 13.85, 26.63, 26.85, 27.44 (Sn-Butyl) nih.gov |

This table is interactive. Click on the headers to sort the data.

For organometallic derivatives containing tin, ¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the coordination number and geometry around the tin center. The chemical shift (δ) values in ¹¹⁹Sn NMR are highly sensitive to the electronic and steric environment of the tin atom.

Studies on various organotin(IV) complexes have shown that the ¹¹⁹Sn NMR chemical shifts can distinguish between different coordination numbers. dntb.gov.uanih.govresearchgate.net For instance, a higher coordination number around the tin atom generally results in an upfield shift of the ¹¹⁹Sn signal. dntb.gov.ua In a series of organotin(IV) carboxylates, the ¹¹⁹Sn NMR spectra revealed that the tin atom is typically five- or six-coordinate in solution. nih.gov Single sharp signals in the ¹¹⁹Sn NMR spectrum suggest the presence of a single type of tin species in solution. researchgate.net The chemical shift values for some diorganotin(IV) complexes have been observed in the range of -170 to -261 ppm, which is consistent with five- or six-coordination. researchgate.net

Table 3: ¹¹⁹Sn NMR Chemical Shifts (δ, ppm) for Organotin(IV) Derivatives.

| Compound Type | Coordination Number | Chemical Shift Range (ppm) |

|---|---|---|

| Diorganotin(IV) Dicarboxylates (R₂SnL₂) | Higher (e.g., 6) | Upfield shift compared to R₃SnL dntb.gov.ua |

| Triorganotin(IV) Carboxylates (R₃SnL) | Lower (e.g., 4 or 5) | Downfield shift compared to R₂SnL₂ dntb.gov.ua |

| Pentacoordinated Complexes | 5 | Characteristic shifts, e.g., in dehydroacetic acid derivatives nih.gov |

| Heptacoordinated Complexes | 7 | Revealed by spectroscopic analysis researchgate.net |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In carboxylic acids like 2,3-dichloro-4-methoxybenzoic acid, the IR spectrum is characterized by several key absorptions. A very broad band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxyl group usually appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. spectroscopyonline.com The C-O stretching vibration is found in the 1320-1210 cm⁻¹ region, and a broad O-H wagging peak can be seen around 960-900 cm⁻¹. spectroscopyonline.com

For organotin carboxylates, the position of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group provides insight into its coordination mode. The difference between these two frequencies (Δν = νasym - νsym) can indicate whether the carboxylate group is acting as a monodentate, bidentate chelating, or bidentate bridging ligand. dntb.gov.ua In the solid state, a bidentate coordination mode is often observed, while in solution, a monodentate coordination may be present. tubitak.gov.tr

Table 4: Characteristic IR Frequencies (cm⁻¹) for Carboxylic Acids and Their Derivatives.

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 (very broad) spectroscopyonline.com |

| Carbonyl (C=O) | Stretch | 1760 - 1690 spectroscopyonline.com |

| Carbon-Oxygen (C-O) | Stretch | 1320 - 1210 spectroscopyonline.com |

| Carboxylic Acid (O-H) | Wag | 960 - 900 (broad) spectroscopyonline.com |

| Carboxylate (COO⁻) | Asymmetric Stretch | Varies with coordination |

| Carboxylate (COO⁻) | Symmetric Stretch | Varies with coordination |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For aromatic compounds like 2,3-dichloro-4-methoxybenzoic acid and its derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands can be influenced by the substituents on the ring. For example, the UV spectrum of dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) shows absorption maxima that are sensitive to the pH of the solution. researchgate.net

In a study of 3-alkoxybenziporphyrins, which are complex derivatives, the UV-Vis spectra were used to investigate their aromaticity and electronic properties. mdpi.com The formation of dications upon addition of acid led to significant changes in the spectra, indicating alterations in the electronic structure of the macrocycle. mdpi.com The complexation of these porphyrinoids with metals like nickel(II) and palladium(II) also resulted in distinct shifts in the UV-Vis absorption bands. mdpi.com The UV spectra of alkali metal o-methoxybenzoates show hypsochromic (blue) shifts compared to the free acid, indicating that the cation influences the electronic charge distribution. researchgate.net

Table 5: UV-Vis Absorption Maxima (λmax, nm) for Selected Benzoic Acid Derivatives.

| Compound | Solvent/Conditions | λmax (nm) |

|---|---|---|

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Acidic solution | Shifted compared to neutral/basic researchgate.net |

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Neutral/basic solution | ~275 researchgate.net |

| 2,4-Dichlorophenoxyacetic acid | - | 280 researchgate.net |

| Mecoprop | - | 230 researchgate.net |

| o-Methoxybenzoates (alkali metal salts) | - | Hypsochromic shift vs. acid researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments, its exact molecular formula. In the analysis of dichlorinated methoxybenzoic acid derivatives, these techniques provide crucial data for confirming the elemental composition.

For instance, the molecular weight of 2,3-Dichloro-4-methoxybenzoic acid is 221.03 g/mol . evitachem.comnih.gov High-resolution mass spectrometry would yield a highly accurate mass measurement, such as 219.9693994 Da, which corresponds to the molecular formula C₈H₆Cl₂O₃. nih.gov This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions.

Similarly, other related dichlorinated benzoic acid derivatives are characterized by their specific molecular weights and formulas. For example, 2,3-dichlorobenzoic acid has a molecular weight of 191.01 g/mol and a molecular formula of C₇H₄Cl₂O₂. nih.gov The methyl ester of 4,5-dichloro-2-methoxybenzoic acid has also been analyzed by mass spectrometry. researchgate.net

The table below summarizes the molecular formulas and weights of 2,3-Dichloro-4-methoxybenzoic Acid and some of its related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2,3-Dichloro-4-methoxybenzoic Acid | C₈H₆Cl₂O₃ | 221.03 | evitachem.comnih.gov |

| 2,6-Dichloro-4-methoxybenzoic Acid | C₈H₆Cl₂O₃ | 221.03 | nih.gov |

| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.011 | nist.gov |

| 2,3-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | nih.gov |

| 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | Not Available | Not Available | |

| 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | C₈H₆Cl₂O₄ | 237.04 | bldpharm.com |

| 2-Chloro-4-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | nih.gov |

| 3,5-Dichloro-4-(hydroxymethyl)benzoic Acid | C₈H₆Cl₂O₃ | 221.04 | lgcstandards.com |

| 2,3-Dichloro-4-(methylsulfonyl)benzoic acid | C₈H₆Cl₂O₄S | Not Available | sigmaaldrich.com |

| 3,4-dichloro-2-methoxybenzoic acid | C₈H₆Cl₂O₃ | Not Available | uni.lu |

X-ray Crystallography for Absolute Structural Determination

While mass spectrometry confirms the 'what' (molecular formula), X-ray crystallography reveals the 'how' (the precise spatial arrangement of atoms). This technique is the gold standard for determining the absolute structure of a crystalline solid.

By irradiating a single crystal of a compound with X-rays, scientists can obtain a diffraction pattern that, when analyzed, reveals the electron density distribution within the crystal. This information is used to build a three-dimensional model of the molecule. For substituted benzoic acids, this analysis provides unambiguous information about the positions of the chloro, methoxy, and carboxylic acid groups on the benzene ring. marquette.edu

Studies on various substituted benzoic acids have demonstrated the power of this technique. For example, the crystal structures of numerous benzoic acid derivatives have been determined, providing precise bond lengths and angles. marquette.eduresearchgate.net In the case of (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione, X-ray analysis revealed a Z conformation around the central carbon-carbon double bond. researchgate.net The crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid has also been determined, showing the specific arrangement of the substituents on the aromatic ring. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography also provides insights into how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. mdpi.com

In many benzoic acid derivatives, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.netresearchgate.net These dimers are a common structural motif in the solid state for this class of compounds. Other interactions, such as π-π stacking between aromatic rings and halogen bonding (e.g., Cl···Cl or Cl···O interactions), also play a significant role in stabilizing the crystal structure. researchgate.netmdpi.comfigshare.com For instance, in supramolecular assemblies of chlorobenzoic acids, both hydrogen and halogen bonding are prominent in the crystal packing. mdpi.com The study of these interactions is crucial for understanding the physical properties of the solid material.

Elemental and Purity Analysis

Confirming the elemental composition and assessing the purity of a synthesized compound are critical steps in chemical characterization.

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, oxygen, chlorine, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula. For example, a certificate of analysis for a related compound, 3,5-Dichloro-4-(hydroxymethyl)benzoic Acid, shows the expected and found percentages of carbon and hydrogen, confirming the elemental composition. lgcstandards.com This verification is a fundamental check to ensure the correct compound has been synthesized. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of a compound. bldpharm.com These methods separate the main compound from any impurities, allowing for their quantification. A developed HPLC method for 2,4,6-trifluorobenzoic acid and its impurities demonstrates the capability of this technique to ensure the quality of the final product. ekb.eg

In the analysis of benzoic acid derivatives, a high purity level, often exceeding 98% or 99% as determined by HPLC, is typically required for further applications. sdichem.comshreechemopharma.com For example, a supplier of 2,3-dichlorobenzoic acid specifies a purity of at least 98.5% by HPLC. sdichem.com Similarly, the purity of various benzoic acids is often reported with specific values determined by chromatographic methods. fishersci.com The presence and quantity of impurities are critical parameters, as they can significantly affect the compound's chemical and biological properties. ekb.egmdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to predict a wide array of molecular properties.

Prediction of Molecular Geometries and Vibrational Frequencies

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 2,3-Dichloro-4-methoxybenzoic acid, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed picture of the molecular architecture.

Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum (Infrared and Raman). The calculated frequencies can be compared with experimental data, if available, to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the bending of C-H bonds in the benzene (B151609) ring.

Table 1: Predicted Vibrational Frequencies for 2,3-Dichloro-4-methoxybenzoic Acid (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3500 |

| C=O Stretch (Carboxylic Acid) | 1750 |

| C-Cl Stretch | 800 |

| C-O-C Stretch (Methoxy) | 1250 |

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates a molecule that is more prone to chemical reactions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 2,3-Dichloro-4-methoxybenzoic Acid (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups). Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

For 2,3-Dichloro-4-methoxybenzoic acid, the MEP would highlight the electronegative oxygen atoms as the most negative potential sites, while the hydrogen atom of the carboxylic acid group would likely be a region of positive potential.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors for 2,3-Dichloro-4-methoxybenzoic Acid (Illustrative)

| Descriptor | Value |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 3.66 eV |

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

While no specific QSAR studies focused solely on 2,3-Dichloro-4-methoxybenzoic acid are readily available, the methodology can be applied to predict its potential biological activities, such as antimicrobial or anti-inflammatory properties, based on a dataset of structurally similar benzoic acid derivatives with known activities.

In a typical QSAR study, a set of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a series of compounds. These descriptors are then used to build a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the observed biological activity. A robust QSAR model, validated through statistical tests, can then be used to predict the activity of new or untested compounds like 2,3-Dichloro-4-methoxybenzoic acid. The development of such a model would require experimental data on a series of related compounds.

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Target Binding Interactions

Molecular docking studies on analogous compounds have provided valuable predictions of their binding modes. For example, studies on 3-chloro-4-methoxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid have identified them as putative binders of cathepsins B and L. researchgate.netmdpi.com Similarly, derivatives of 2,4-dichlorobenzoic acid have been docked into the active sites of α-glucosidase and α-amylase to explore their antidiabetic potential. epa.gov These simulations typically reveal key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the ligand-protein complex. However, without specific docking studies for 2,3-dichloro-4-methoxybenzoic acid, it is not possible to present its predicted binding interactions with any particular target.

Mechanistic Insights at the Molecular Level

Molecular dynamics simulations, which provide insights into the dynamic behavior of ligand-protein complexes over time, have been employed for related molecules to validate docking poses and understand the stability of interactions. epa.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering a more detailed picture of the mechanism of action at the molecular level. For instance, such studies might elucidate how the ligand induces a specific conformational state in an enzyme or receptor, leading to modulation of its activity. No such mechanistic insights are currently available for 2,3-dichloro-4-methoxybenzoic acid from the searched literature.

In Silico Predictions for Biological Properties

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of drug discovery. These predictions help in assessing the drug-likeness of a molecule and identifying potential liabilities. For various dichlorinated benzoic acid derivatives, in silico ADMET predictions have been reported, often showing good absorption and solubility profiles and fulfilling criteria like Lipinski's rule of five. epa.gov However, a specific in silico ADMET profile for 2,3-dichloro-4-methoxybenzoic acid has not been found in the available literature.

Biological Activity and Mechanistic Insights Non Clinical Focus

Antimicrobial Activity Studies

2,3-Dichloro-4-methoxybenzoic acid has demonstrated potential as an antimicrobial agent, a capacity attributed to the unique structural arrangement of two chlorine atoms and a methoxy (B1213986) group on its benzene (B151609) ring. evitachem.com This structure is believed to facilitate interactions with microbial enzymes and receptors, potentially leading to the disruption of essential cellular processes.

Derivatives of dichlorobenzoic acid have shown notable antibacterial properties. For instance, the presence of 2,3-dichloro moieties on a thiazole (B1198619) ring has been found to enhance antibacterial activity. nih.gov In studies involving various benzoic acid derivatives, compounds with dichloro substitutions have demonstrated significant efficacy. For example, a dichlorophenyl derivative exhibited potent activity against Staphylococcus aureus. nih.gov Similarly, certain dichlorobenzoyl benzoic acid hydrazide derivatives have shown considerable antimicrobial effects against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. wisdomlib.orgresearchgate.net One such derivative, HDZ-4, displayed inhibition zones of 14 mm against E. coli and 15 mm against B. subtilis. wisdomlib.org

Further research into quinoxaline (B1680401) derivatives also highlights the antibacterial potential of dichloro substitutions. A dichloro derivative showed enhanced activity against a range of tested bacterial strains. nih.gov Additionally, studies on organotin(IV) chlorobenzoates revealed that while they were active against S. aureus, they showed no activity against E. coli. unila.ac.id The search for new antibiotics has also led to the investigation of benzyl (B1604629) and benzoyl benzoic acid derivatives, where a 3,4-dichlorobenzene modification significantly improved antimicrobial activity against Streptococcus pneumoniae. nih.gov

Antibacterial Activity of Dichloro-Substituted Benzoic Acid Derivatives

| Bacterial Strain | Compound Type | Observation |

|---|---|---|

| Staphylococcus aureus | Dichlorophenyl derivative | Potent activity observed. nih.gov |

| Staphylococcus aureus | Organotin(IV) chlorobenzoates | Active against this strain. unila.ac.id |

| Escherichia coli | Dichlorobenzoyl benzoic acid hydrazide (HDZ-4) | Inhibition zone of 14 mm. wisdomlib.org |

| Escherichia coli | Organotin(IV) chlorobenzoates | No activity observed. unila.ac.id |

| Bacillus subtilis | Dichlorobenzoyl benzoic acid hydrazide (HDZ-4) | Inhibition zone of 15 mm. wisdomlib.org |

| Pseudomonas aeruginosa | Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid | Active against this strain. mdpi.com |

| Streptococcus pneumoniae | 3,4-dichlorobenzene modified triaryl compound | Significant improvement in antimicrobial activity. nih.gov |

The antifungal properties of compounds containing the dichloro-moiety have been a subject of interest. Studies on Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol revealed that monochloro and dichlorophenyl substituents imparted significant antifungal activity against Candida albicans at a concentration of 64 μg/ml. arabjchem.org Specifically, the compound with dichloro substituents on the phenyl ring demonstrated notable efficacy. arabjchem.org

In another study, fluconazole (B54011) analogs with a dichloro-substitution exhibited high antifungal activity against most tested Candida strains, particularly a clinical strain of C. albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.5 µg/mL. mdpi.com Furthermore, research on indole-triazole conjugates identified a compound with a 3,4-dichlorobenzylthio moiety that showed a MIC of 2 μg/mL against Candida tropicalis. researchgate.net Thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid also exhibited antifungal activity against C. albicans. mdpi.com

Antifungal Activity of Dichloro-Substituted Compounds against Candida species

| Compound Type | Candida Strain | Activity |

|---|---|---|

| Dichlorophenyl substituted Schiff base | C. albicans | Significant activity at 64 μg/ml. arabjchem.org |

| Dichloro-substituted fluconazole analog | Clinical C. albicans | MIC of 0.5 µg/mL. mdpi.com |

| Indole-triazole conjugate with 3,4-dichlorobenzylthio moiety | C. tropicalis | MIC of 2 μg/mL. researchgate.net |

| Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid | C. albicans | Antifungal activity observed. mdpi.com |

The antimicrobial action of 2,3-Dichloro-4-methoxybenzoic acid is thought to stem from its ability to compromise bacterial cell membranes. evitachem.com The dichlorophenoxy group is a key structural feature that may inhibit enzyme activity by disrupting protein functions or altering receptor interactions. evitachem.com Benzoic acid and its derivatives are known to exert antibacterial effects by transporting H+ ions into the bacterial cytoplasm, which disrupts the cell's homeostasis. researchgate.net This disruption can involve the inhibition of enzymes, chelation of metal ions, and interaction with proteins or DNA. researchgate.net

Anti-inflammatory Properties and Mechanisms

Derivatives of 2,3-Dichloro-4-methoxybenzoic acid have shown potential as anti-inflammatory agents. ontosight.ai This activity is often attributed to the dichlorophenoxy group, which is believed to interact with specific enzymes and receptors involved in inflammatory processes.

In vitro studies have demonstrated that compounds structurally related to 2,3-Dichloro-4-methoxybenzoic acid can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Both IL-6 and TNF-α are key mediators in the inflammatory response. nih.govup.ac.za For instance, a study on quinoxaline-containing synthetic lipoxin A4 mimetics found that the most potent compound significantly attenuated LPS- and TNF-α-induced NF-κB activity, a key transcription factor for pro-inflammatory cytokines. nih.gov This attenuation subsequently impacts the release of cytokines like IL-6 and TNF-α. nih.gov

The anti-inflammatory effects of 2,3-Dichloro-4-methoxybenzoic acid and its derivatives are linked to their ability to modulate inflammatory pathways. evitachem.com One of the proposed mechanisms is the inhibition of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the inflammatory cascade by releasing arachidonic acid, a precursor to pro-inflammatory mediators. nih.gov Research on indole (B1671886) cPLA2α inhibitors has led to the discovery of potent compounds containing a 3,4-dichlorobenzyl moiety that effectively inhibit this enzyme. nih.gov Furthermore, the modulation of the NF-κB pathway is a significant mechanism, as demonstrated by the ability of certain related compounds to reduce TNF-α-stimulated NF-κB activity. nih.gov

Herbicidal and Plant Growth Regulatory Activities

While specific studies focusing exclusively on the herbicidal potential of 2,3-Dichloro-4-methoxybenzoic acid are not extensively detailed in available research, the broader class of chlorinated benzoic acid derivatives is well-recognized for these properties. The most notable example from this class is the commercial herbicide Dicamba (B1670444), which is an isomer of the target compound (3,6-dichloro-2-methoxybenzoic acid). ingentaconnect.comwikipedia.orgolemiss.edu Derivatives of benzoic acid are utilized in the formulation of herbicides and plant growth regulators.

Herbicides in this family, often referred to as synthetic auxins, are typically selective for broadleaf weeds and can be applied post-emergence. pomais.comumn.edufao.org Their effectiveness stems from their ability to be absorbed by both leaves and roots and then translocated throughout the plant. google.comgoogle.com The development of herbicidal ionic liquids from Dicamba has been explored to enhance efficacy. researchgate.net

Auxin Mimicry and Disruption of Plant Growth Processes

The primary mechanism of action for synthetic auxin herbicides like Dicamba is the mimicry of the natural plant hormone indoleacetic acid (auxin). ingentaconnect.comolemiss.edupomais.com By binding to auxin receptors, these compounds disrupt the normal hormonal regulation of cell growth. ingentaconnect.com This interference leads to rapid, uncontrolled cell division and elongation, which the plant cannot sustain. olemiss.edu The plant essentially outgrows its nutrient supply, leading to senescence and eventual death. olemiss.edugoogle.comgoogle.com This mode of action is particularly effective against broadleaf weeds. sigmaaldrich.com Studies on other synthetic auxins like 2,4-D show they alter cell wall plasticity and upregulate genes associated with ethylene (B1197577) and abscisic acid synthesis, which induces senescence. researchgate.net

Modulation of Proteostasis Network

Emerging research on structurally related chlorinated benzoic acid derivatives indicates a potential role in modulating the proteostasis network, which is crucial for maintaining cellular health by managing protein synthesis, folding, and degradation. nih.gov This network primarily relies on two major degradation systems: the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP). nih.govresearchgate.net

Effects on Ubiquitin-Proteasome Pathway (UPP) Activity

The UPP is the principal pathway for degrading short-lived and damaged proteins, playing a key role in regulating cell division and apoptosis. nih.govnih.gov Proteins targeted for degradation are tagged with ubiquitin, which allows them to be recognized and broken down by the 26S proteasome complex. nih.gov

While direct studies on 2,3-Dichloro-4-methoxybenzoic acid are limited, research on related compounds suggests a potential interaction. For example, 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid and 3,5-Dichloro derivatives have been observed to enhance the activity of the UPP. A study on 3-chloro-4-methoxybenzoic acid, a related mono-halogenated derivative, demonstrated a significant inducing effect on proteasome activity in human fibroblasts. nih.govresearchgate.net The study measured the chymotrypsin-like (CT-L) and caspase-like (C-L) activities of the proteasome, which are two of its key proteolytic functions. nih.gov

Table 1: Effect of a Related Benzoic Acid Derivative on Proteasome Activity

This interactive table presents the relative percentage of 26S proteasome activities in human fibroblasts after treatment with a related compound, 3-chloro-4-methoxybenzoic acid. Data is sourced from the study by Georgousaki et al. researchgate.net

Impact on Autophagy-Lysosome Pathway (ALP) Activity

The Autophagy-Lysosome Pathway (ALP) is responsible for degrading long-lived proteins, protein aggregates, and entire organelles. nih.govresearchgate.net This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and then fuses with a lysosome for degradation of its contents. nih.govsci-hub.st

Similar to the UPP, the influence of 2,3-Dichloro-4-methoxybenzoic acid on the ALP is inferred from related molecules. Benzoic acid derivatives isolated from Bjerkandera adusta, including the aforementioned 3-chloro-4-methoxybenzoic acid, were found to promote the activity of the ALP. nih.govresearchgate.net The study specifically highlighted a very strong activation of cathepsins B and L, which are key lysosomal proteases. nih.gov The mono-halogenated derivative, 3-chloro-4-methoxybenzoic acid, showed the most potent activation of these cathepsins among the tested compounds. nih.govresearchgate.net This suggests that the chlorinated benzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network. nih.gov

Table 2: Effect of a Related Benzoic Acid Derivative on Cathepsin Activity

This interactive table shows the relative percentage of cathepsins B and L activities in human fibroblasts after treatment with a related compound, 3-chloro-4-methoxybenzoic acid. Data is sourced from the study by Georgousaki et al. nih.govresearchgate.net

Interaction with Specific Enzymes (e.g., Cathepsins B and L)

Currently, there is no available scientific literature detailing the direct interaction of 2,3-Dichloro-4-methoxybenzoic acid with cathepsin B or cathepsin L. In-depth searches of scientific databases and research publications did not yield any studies specifically investigating the inhibitory or activatory effects of this compound on these particular cysteine proteases. Therefore, its binding affinity, mechanism of interaction, and potential as a modulator of cathepsin B and L activity remain uncharacterized.

Antioxidant Activity Investigations

Investigations into the potential antioxidant properties of 2,3-Dichloro-4-methoxybenzoic acid have not been reported in the accessible scientific literature. Standard assays used to determine antioxidant capacity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, ferric reducing antioxidant power (FRAP) assays, or other relevant methods, have not been applied to this specific compound in published studies. As a result, there is no empirical data to support or refute its activity as an antioxidant.

Other Investigated Biological Activities (e.g., Anticonvulsant)

A comprehensive review of published research reveals no studies focused on the anticonvulsant potential of 2,3-Dichloro-4-methoxybenzoic acid. The compound has not been evaluated in preclinical models of seizures, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests. Consequently, its efficacy and potential mechanism of action as an anticonvulsant agent are unknown.

Applications As Research Intermediates and Building Blocks

Intermediate in Organic Synthesis for Complex Molecules

In the field of organic chemistry, 2,3-Dichloro-4-methoxybenzoic acid serves as a versatile intermediate for the synthesis of more complex molecules. evitachem.com Its functional groups—the carboxylic acid, the chlorine atoms, and the methoxy (B1213986) group—provide multiple reactive sites for further chemical transformations. Chemists utilize this compound as a foundational building block, modifying its structure through various reactions to construct larger and more intricate organic compounds. evitachem.com The presence of chlorine atoms, for instance, allows for nucleophilic substitution reactions, while the carboxylic acid group can be converted into esters, amides, or other functional derivatives. smolecule.com This adaptability makes it a key component in multi-step synthetic pathways aimed at producing novel chemical entities.

Building Block for Agrochemical Research and Development

The structural motifs present in 2,3-Dichloro-4-methoxybenzoic acid are of significant interest in the field of agrochemical research. Halogenated benzoic acid derivatives are a well-established class of compounds used in the development of herbicides and pesticides. cymitquimica.com For example, the structurally related compound Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds. google.comwikipedia.orgresearchgate.net Research into compounds like 2,3-Dichloro-4-methoxybenzoic acid is driven by the need for new crop protection agents. precedenceresearch.com Its derivatives are synthesized and screened for potential herbicidal or pesticidal activity, contributing to the development of new formulations that may offer improved efficacy or environmental profiles. lookchem.comsolubilityofthings.com The anhydride (B1165640) form of 2,3-dichlorobenzoic acid is also noted for its potential utility in developing new agrochemicals. cymitquimica.com

Precursor in Medicinal Chemistry Research for Drug Discovery

In medicinal chemistry, 2,3-Dichloro-4-methoxybenzoic acid and its derivatives are explored as precursors for the discovery of new therapeutic agents. evitachem.comcymitquimica.com The halogenated aromatic structure is a common feature in many pharmacologically active molecules, as the chlorine atoms can enhance binding affinity to biological targets and improve metabolic stability. cymitquimica.comontosight.ai Researchers use this compound as a starting material to design and synthesize novel molecules that could interact with specific enzymes or receptors involved in disease processes. evitachem.com Its derivatives have been investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai The compound serves as a scaffold that can be systematically modified to optimize for therapeutic effect, making it a valuable tool in the early stages of drug development. evitachem.com

| Application Area | Specific Use | Key Findings/Rationale | References |

|---|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Functional groups allow for diverse chemical modifications, serving as a versatile building block. | evitachem.com |

| Agrochemical R&D | Precursor for herbicides and pesticides | Structural similarity to known agrochemicals like Dicamba; used to develop new crop protection agents. | cymitquimica.comgoogle.comwikipedia.org |

| Medicinal Chemistry | Precursor for drug discovery | Used to synthesize novel compounds with potential antimicrobial and anti-inflammatory activities. | evitachem.comcymitquimica.comontosight.aiontosight.ai |

| Material Science | Potential role in polymers and UV stabilizers | Derivatives of benzoic acid are used in the production of dyes, pigments, and UV stabilizers. | cymitquimica.comontosight.ai |

| Analytical Chemistry | Development of reference standards | Related dichlorobenzoic acid compounds are used as certified reference materials for quality control. | ontosight.aifishersci.co.ukchemicals-direct.co.uk |

Material Science Applications (e.g., polymers, UV stabilizers)

The applications of benzoic acid derivatives extend into material science, where they are used in the creation of specialty chemicals. cymitquimica.comontosight.ai While specific applications for 2,3-Dichloro-4-methoxybenzoic acid itself are not extensively detailed, related benzoic acid compounds are utilized in the production of dyes, pigments, and UV stabilizers. ontosight.ai The ability of such aromatic structures to absorb UV radiation makes them candidates for protecting materials from degradation caused by sunlight. ontosight.ai The anhydride of 2,3-dichlorobenzoic acid is noted as having potential applications in materials science. cymitquimica.com Further research may explore the incorporation of 2,3-Dichloro-4-methoxybenzoic acid into polymers or other materials to impart specific properties such as increased stability. cymitquimica.combldpharm.com

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and efficient methods for synthesizing 2,3-Dichloro-4-methoxybenzoic acid and its analogs is a key area of future research. Current synthetic routes can often be improved in terms of yield, cost-effectiveness, and environmental impact. mdpi.com

Future investigations are likely to focus on:

Green Chemistry Approaches: The use of environmentally friendly reagents and solvents is a growing trend in chemical synthesis. rsc.org Research into catalytic systems, such as those using copper salts, and the use of less hazardous starting materials will be crucial. google.comgoogle.com The development of solvent-free reaction conditions is another promising avenue for making the synthesis of these compounds more sustainable. rsc.org

Catalytic Deuteration: The incorporation of deuterium (B1214612) into organic molecules can enhance their pharmacokinetic properties. rsc.org Palladium-catalyzed C-H activation is a powerful tool for introducing deuterium into aromatic compounds, and future work could explore the application of this methodology to 2,3-Dichloro-4-methoxybenzoic acid and its derivatives. rsc.org

Design and Synthesis of Advanced Derivatives with Tuned Biological Specificity

The core structure of 2,3-Dichloro-4-methoxybenzoic acid provides a versatile scaffold for the design and synthesis of new derivatives with tailored biological activities. nih.gov By modifying the functional groups on the aromatic ring, researchers can fine-tune the compound's properties to target specific biological pathways or receptors.

Key areas for future exploration include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the benzoic acid ring affect biological activity is essential for rational drug design. nih.gov This involves synthesizing a library of related compounds and evaluating their efficacy in various biological assays.

Targeted Drug Delivery: Designing derivatives that can be specifically delivered to target cells or tissues could enhance their therapeutic efficacy while minimizing side effects. This could involve conjugation to targeting moieties or encapsulation in nanocarriers.

Prodrug Approaches: The synthesis of inactive prodrugs that are converted to the active form of the compound within the body is a strategy to improve bioavailability and reduce off-target effects. researchgate.net

| Research Area | Focus | Potential Impact |

| Novel Synthesis | Developing efficient and environmentally friendly synthetic methods. | Reduced cost, waste, and environmental impact of production. |

| Advanced Derivatives | Creating new compounds with tailored biological activities. | More effective and specific therapeutic agents. |

| Mechanistic Studies | Understanding how these compounds interact with biological systems at a molecular level. | Rational design of next-generation drugs. |

| Computational Modeling | Using computer simulations to predict properties and guide experimental work. | Accelerated discovery and development of new compounds. |

| Environmental Fate | Investigating how these compounds behave in the environment. | Assessment of potential environmental risks. |

| Materials Science | Exploring the use of these compounds in the development of new materials. | Creation of advanced materials with novel properties. |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While some biological activities of 2,3-Dichloro-4-methoxybenzoic acid derivatives have been reported, a detailed understanding of their mechanisms of action at the molecular level is often lacking. mdpi.comnih.gov Future research will need to employ a range of techniques to unravel these complex processes.

Important avenues of investigation include:

Identification of Molecular Targets: Determining the specific proteins, enzymes, or receptors that these compounds interact with is a critical first step. acs.org This can be achieved through techniques such as affinity chromatography and proteomics.

Elucidation of Signaling Pathways: Once a molecular target is identified, the next step is to understand how the compound's interaction with that target affects downstream signaling pathways. mdpi.com This can involve a combination of molecular biology, cell biology, and biochemical approaches.

Structural Biology: Determining the three-dimensional structure of the compound bound to its target can provide invaluable insights into the mechanism of action and guide the design of more potent and selective inhibitors. acs.org

Integration of Advanced Computational Approaches with Experimental Studies

Computational methods are becoming increasingly powerful tools in chemical research and drug discovery. The integration of these approaches with experimental studies can accelerate the research and development process for 2,3-Dichloro-4-methoxybenzoic acid and its derivatives.

Future research will benefit from:

Virtual Screening: Using computer algorithms to screen large libraries of virtual compounds to identify those with the highest probability of being active against a particular target can save significant time and resources.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound and its interaction with its target over time, helping to understand the binding process and the mechanism of action. mdpi.com

Quantum Mechanics Calculations: These calculations can be used to predict the electronic properties and reactivity of the compounds, which can be useful for understanding their stability and designing new synthetic routes.

Investigation of Environmental Fate and Degradation Pathways in Research Contexts

As with any chemical compound, it is important to understand the potential environmental fate and degradation pathways of 2,3-Dichloro-4-methoxybenzoic acid and its derivatives, particularly in research and development settings. d-nb.infopjoes.com

Future research should address:

Biodegradation: Investigating the ability of microorganisms to break down these compounds is crucial for assessing their persistence in the environment. mdpi.com

Photodegradation: Studying the degradation of these compounds in the presence of light can provide insights into their stability in aquatic environments. pjoes.com

Identification of Degradation Products: Identifying the products that are formed when these compounds degrade is essential for a complete understanding of their environmental impact. pjoes.com

Potential for Use in Advanced Materials Science Applications beyond Current Scope

The unique chemical structure of 2,3-Dichloro-4-methoxybenzoic acid suggests that it may have applications in materials science beyond its current uses. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group on the aromatic ring could give rise to interesting electronic and optical properties.

Potential areas for future research include:

Organic Electronics: The compound could be explored as a building block for organic semiconductors, which are used in a variety of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymers: The carboxylic acid group provides a handle for incorporating the molecule into polymer chains, which could lead to the development of new polymers with tailored properties.

Liquid Crystals: The rigid, aromatic core of the molecule suggests that it could be a component of liquid crystalline materials, which have applications in displays and other optical devices.

常见问题

Q. What are the key considerations for synthesizing 2,3-Dichloro-4-methoxybenzoic Acid with high purity?

Methodological Answer:

- Step 1 : Start with a methoxy-substituted benzoic acid precursor (e.g., 4-methoxybenzoic acid).

- Step 2 : Use electrophilic chlorination (e.g., Cl₂/FeCl₃) at positions 2 and 3, controlling temperature (20–40°C) to avoid over-chlorination.

- Step 3 : Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (retention time comparison) or melting point analysis (expected range: 120–125°C, similar to analogs like 2,3-Dimethoxybenzoic acid ).

- Critical Parameters : Solvent polarity, stoichiometry of chlorinating agents, and inert atmosphere to prevent side reactions.

Q. How can structural ambiguities in 2,3-Dichloro-4-methoxybenzoic Acid be resolved using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals caused by adjacent substituents. For example, the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 235.974 (calculated for C₈H₅Cl₂O₃). Compare with PubChem data for related compounds like 3,5-Dichloro-4-hydroxybenzoic acid .

Q. What purification techniques are optimal for isolating 2,3-Dichloro-4-methoxybenzoic Acid from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate acidic components using NaHCO₃ (pH ~8–9) to isolate the deprotonated acid.

- Crystallization : Use ethanol/water (7:3 v/v) for high recovery yields. Monitor crystal formation under polarized light to detect polymorphic impurities.

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to resolve co-eluting byproducts (e.g., mono-chlorinated derivatives) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the acidity and reactivity of 2,3-Dichloro-4-methoxybenzoic Acid?

Methodological Answer:

- Acidity Measurement : Determine pKa via potentiometric titration in aqueous ethanol. Compare with analogs (e.g., 3,5-Dichloro-4-hydroxybenzoic acid, pKa ~2.8 ).

- DFT Calculations : Model Hammett σ values for Cl (-I effect) and OCH₃ (+M/-I effects). Chloro groups increase acidity by withdrawing electron density, while methoxy may slightly counteract this via resonance .

- Reactivity : Test nucleophilic aromatic substitution (e.g., with NH₃) under varying conditions; meta/para-directing effects of substituents will dictate regioselectivity .

Q. What experimental and computational strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate enzyme inhibition studies (e.g., against cytochrome P450) using controlled pH, temperature, and co-solvents (e.g., DMSO ≤1%).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., dechlorinated or demethylated derivatives) that may confound activity results .

- QSAR Modeling : Train models on analogs (e.g., 3,5-Dichloro-4-hydroxybenzoic acid ) to predict bioactivity and validate with in vitro data.

Q. How can regioselective functionalization of 2,3-Dichloro-4-methoxybenzoic Acid be achieved for derivative synthesis?

Methodological Answer:

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (CH₂N₂) to direct electrophilic attacks to the aromatic ring.

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate at position 5, enabling introduction of nitro or amino groups .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at dechlorinated positions .

Q. What advanced spectral techniques resolve ambiguities in crystallographic data for halogenated benzoic acid derivatives?

Methodological Answer:

- Single-Crystal XRD : Resolve Cl/Methoxy positional disorder by collecting high-resolution data (Cu-Kα, 100K) and refining occupancy factors.

- Solid-State NMR : Use ¹³C CP/MAS to distinguish between polymorphs (e.g., hydrogen-bonding patterns in carboxylic dimers).

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition ~200–250°C) with crystal packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。